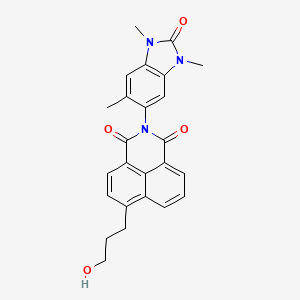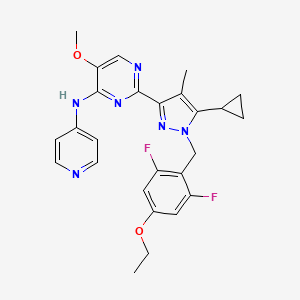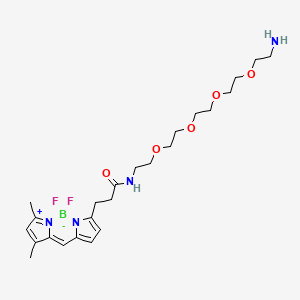
BDP FL-PEG4-amine TFA salt
Overview
Description
BDP FL-PEG4-amine TFA salt is a fluorescent polyethylene glycol derivative containing an amine group and a hydrophilic polyethylene glycol spacer arm. The amine group makes the compound more reactive toward carboxylic acids, NHS esters, and other carbonyl groups. The hydrophilic polyethylene glycol spacer arm increases water solubility, making it suitable for various applications in research and industry .
Mechanism of Action
Target of Action
BDP FL-PEG4-amine TFA salt primarily targets carboxylic acids, N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . The compound’s amine group makes it highly reactive towards these targets .
Mode of Action
The compound interacts with its targets through a chemical reaction. The amine group in the this compound reacts with carboxylic acids, NHS esters, and other carbonyl groups . This reaction is facilitated by the compound’s hydrophilic polyethylene glycol (PEG) spacer arm, which increases its water solubility .
Pharmacokinetics
The compound’s hydrophilic peg spacer arm is known to increase its water solubility , which could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by factors such as pH and temperature. Additionally, the compound’s hydrophilic PEG spacer arm can increase its water solubility , suggesting that the compound’s action and stability may be influenced by the hydration level of its environment.
Biochemical Analysis
Biochemical Properties
The amine group in BDP FL-PEG4-amine TFA salt makes it more reactive toward carboxylic acids, NHS esters, and other carbonyl groups . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which they occur .
Molecular Mechanism
Its reactivity toward carboxylic acids, NHS esters, and other carbonyl groups suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDP FL-PEG4-amine TFA salt typically involves the conjugation of a BDP FL fluorophore with a polyethylene glycol linker containing an amine group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
BDP FL-PEG4-amine TFA salt undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxylic acids, NHS esters, and other carbonyl-containing compounds
Conjugation Reactions: The compound can be conjugated to biomolecules such as proteins, peptides, and antibodies through its amine group
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carboxylic Acids: React with the amine group to form amide bonds.
NHS Esters: Facilitate the formation of stable amide linkages with the amine group
Major Products Formed
The major products formed from reactions involving this compound include fluorescently labeled biomolecules and conjugates, which are useful in various research applications .
Scientific Research Applications
BDP FL-PEG4-amine TFA salt has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for labeling and detecting various chemical species
Biology: Employed in the labeling of biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes
Medicine: Utilized in the development of diagnostic assays and therapeutic agents
Industry: Applied in the production of fluorescent materials and sensors
Comparison with Similar Compounds
BDP FL-PEG4-amine TFA salt can be compared with other similar compounds, such as:
BDP FL-PEG3-amine: Similar in structure but with a shorter polyethylene glycol spacer arm.
BDP FL-PEG5-amine: Similar in structure but with a longer polyethylene glycol spacer arm
The uniqueness of this compound lies in its optimal balance between hydrophilicity and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLOPCACPMSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37BF2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


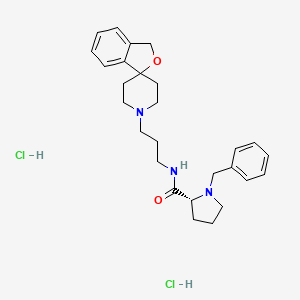
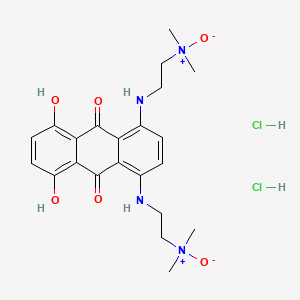
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)




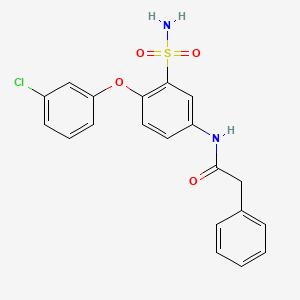

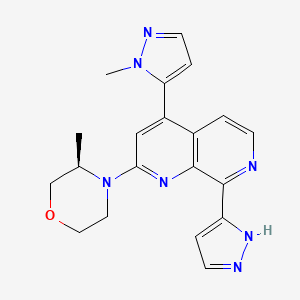

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
